molecular formula C21H16Cl2O2 B14746577 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate CAS No. 5415-13-4

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate

Cat. No.: B14746577
CAS No.: 5415-13-4
M. Wt: 371.3 g/mol
InChI Key: LRFZJMZWLQOTMW-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of chlorobenzyl and chlorobenzoate groups attached to a methylphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-(4-chlorobenzyl)-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. Additionally, purification steps like recrystallization or column chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to trigger specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate is unique due to its specific combination of chlorobenzyl and chlorobenzoate groups attached to a methylphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

5415-13-4

Molecular Formula

C21H16Cl2O2

Molecular Weight

371.3 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]-2-methylphenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H16Cl2O2/c1-14-12-16(13-15-2-7-18(22)8-3-15)4-11-20(14)25-21(24)17-5-9-19(23)10-6-17/h2-12H,13H2,1H3

InChI Key

LRFZJMZWLQOTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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